molecular formula C12H16Cl2N2 B1371449 1-(3,4-Dichlorobenzyl)-1,4-diazepane CAS No. 78251-53-3

1-(3,4-Dichlorobenzyl)-1,4-diazepane

Cat. No.: B1371449
CAS No.: 78251-53-3
M. Wt: 259.17 g/mol
InChI Key: MNVGPMNPNODFAY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-1,4-diazepane is an organic compound characterized by a diazepane ring substituted with a 3,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorobenzyl)-1,4-diazepane typically involves the reaction of 3,4-dichlorobenzyl chloride with 1,4-diazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products:

    Oxidation: Oxidized derivatives of the diazepane ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to alterations in biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

    1-(3,4-Dichlorobenzyl)piperazine: Shares a similar benzyl substitution but with a piperazine ring instead of a diazepane ring.

    3,4-Dichlorobenzyl alcohol: Contains the same benzyl group but lacks the diazepane ring structure.

    1-(3,4-Dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid: Another compound with the 3,4-dichlorobenzyl group but with a different core structure.

Uniqueness: 1-(3,4-Dichlorobenzyl)-1,4-diazepane is unique due to its diazepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2/c13-11-3-2-10(8-12(11)14)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVGPMNPNODFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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